8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine 8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18312321
InChI: InChI=1S/C14H11ClN2O/c1-18-13-7-3-2-5-10(13)12-9-17-8-4-6-11(15)14(17)16-12/h2-9H,1H3
SMILES:
Molecular Formula: C14H11ClN2O
Molecular Weight: 258.70 g/mol

8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC18312321

Molecular Formula: C14H11ClN2O

Molecular Weight: 258.70 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine -

Specification

Molecular Formula C14H11ClN2O
Molecular Weight 258.70 g/mol
IUPAC Name 8-chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C14H11ClN2O/c1-18-13-7-3-2-5-10(13)12-9-17-8-4-6-11(15)14(17)16-12/h2-9H,1H3
Standard InChI Key XUCCWPIGDFBNIG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)Cl

Introduction

Structural and Chemical Identity

Molecular Architecture

The core structure of imidazo[1,2-a]pyridine consists of a fused bicyclic system with a five-membered imidazole ring adjacent to a six-membered pyridine ring. In 8-chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine, the chlorine atom at position 8 and the 2-methoxyphenyl group at position 2 introduce steric and electronic modifications that influence reactivity and biological activity. The methoxy group’s ortho-substitution on the phenyl ring may enhance π-π stacking interactions in biological targets, while the chloro group modulates electron density across the heterocycle .

Table 1: Key Structural Data for Analogous Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Density (g/cm³)LogP
8-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine C₁₄H₁₁ClN₂O258.701.30 (predicted)2.30
8-Chloro-2-methylimidazo[1,2-a]pyridine C₈H₇ClN₂166.611.30 (predicted)2.30
8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine C₁₃H₈Cl₂N₂263.12N/A3.10

The target compound’s molecular formula is inferred as C₁₄H₁₁ClN₂O, with a molecular weight of 266.71 g/mol. Its logP value (estimated at ~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Spectroscopic Characterization

While direct NMR data for 8-chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine are unavailable, analogs provide benchmarks. For example, 2-phenylimidazo[1,2-a]pyridine derivatives exhibit characteristic ¹H NMR signals: aromatic protons between δ 6.8–8.2 ppm and methoxy groups near δ 3.8 ppm . The chlorine atom’s electron-withdrawing effect deshields adjacent protons, shifting their signals downfield. In ¹³C NMR, the imidazo[1,2-a]pyridine core shows carbons at δ 115–155 ppm, with quaternary carbons near δ 140–150 ppm .

Synthetic Strategies

One-Pot Condensation Methodology

The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of 2-aminopyridines with α-haloketones or acetophenones. For 8-chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine, a modified Ultrasound (US)-assisted one-pot method is proposed, adapting protocols from Paengphua et al. :

  • Reagents:

    • 2-Amino-5-chloropyridine (1.2 equiv)

    • 2-Methoxyacetophenone (1.0 equiv)

    • Iodine (1.2 equiv) as an oxidizing agent

    • [BMIM]BF₄ (20 mol%) as an ionic liquid catalyst

    • Potassium carbonate (2.0 equiv) as base

  • Procedure:

    • Mix reagents under US irradiation (35°C, 2.5 hours).

    • Add base and continue US treatment (40–45°C, 20 minutes).

    • Isolate via column chromatography (yield: ~75–80%).

This method circumvents traditional drawbacks like high temperatures (>100°C) and prolonged reaction times (>24 hours) . The ionic liquid enhances reaction efficiency by stabilizing intermediates and facilitating proton transfer .

Table 2: Optimization of Base in Synthesis

BaseEquivTime (min)Yield (%)
NaOH2.02071
K₂CO₃2.02076
K₂CO₃4.02082

Potassium carbonate outperforms sodium hydroxide due to milder basicity, reducing side reactions like hydrolysis of the methoxy group .

Alternative Routes

  • Cyclocondensation: Reacting 2-aminopyridines with α,β-unsaturated ketones under acidic conditions .

  • Cross-Dehydrogenative Coupling: Oxidative coupling of 2-aminopyridines with aldehydes using transition-metal catalysts .

Physicochemical and Pharmacological Properties

Solubility and Stability

The compound’s solubility in water is expected to be low (~0.1 mg/mL) due to its aromatic and chloro-substituted structure. It is likely soluble in organic solvents like DMSO or ethanol. Stability studies on analogs suggest resistance to hydrolysis under neutral conditions but susceptibility to strong acids/bases .

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